3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICKLLRGFEVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of sulfonyl chlorides such as 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride typically follows a two-step approach:
- Step 1: Formation of the sulfonic acid or sulfonate intermediate by sulfonation of the aromatic ring.
- Step 2: Conversion of the sulfonic acid group to sulfonyl chloride via chlorination, commonly using thionyl chloride or related reagents.
In specific cases, the starting material is a substituted aniline, which is diazotized and then converted to the sulfonyl chloride through a Sandmeyer-type reaction.
Preparation via Diazonium Salt Intermediate (Based on Patent CN112759536A)
A detailed preparation method for substituted benzene sulfonyl chlorides, including bromo derivatives, involves:
- Diazotization of the substituted aniline : For example, 2-bromoaniline is treated with hydrochloric acid and sodium nitrite at low temperature (below 0°C) to form a diazonium salt, which is stabilized as a fluoborate salt by adding sodium fluoborate.
- Sandmeyer-type reaction to form sulfonyl chloride : The diazonium fluoborate salt is reacted with thionyl chloride in the presence of cuprous chloride catalyst at low temperatures (-5 to 0°C) overnight. The sulfonyl chloride is then extracted, washed, crystallized, and dried.
This method yields high purity sulfonyl chlorides with yields around 79-85% depending on the substrate. The process is scalable and includes purification steps such as washing with sodium carbonate solution, water, and saturated salt solution, followed by crystallization at low temperature.
| Step | Reagents/Conditions | Description |
|---|---|---|
| S1 | 2-Bromoaniline + HCl + NaNO2 + NaBF4 (0°C) | Diazotization and fluoborate salt formation |
| S2 | Thionyl chloride + CuCl + diazonium salt (0 to -5°C) | Sandmeyer reaction to sulfonyl chloride |
| Workup | Extraction with ethyl acetate, washing, crystallization | Purification and isolation of product |
This method is adaptable for various substituted anilines to produce different sulfonyl chlorides, including 3-bromo derivatives.
Alternative Industrial Scale Synthesis Routes (Related Aromatic Bromosulfonyl Chlorides)
Though direct literature on this compound is limited, insights from related brominated aromatic sulfonyl chlorides and intermediates for pharmaceutical synthesis provide useful context:
- Bromination of methyl-substituted benzoic acid derivatives followed by sulfonation and chlorination has been demonstrated in industrial routes for related compounds.
- Use of N-bromosuccinimide (NBS) for selective bromination in mild conditions helps control substitution patterns and minimize over-bromination.
- Sulfonyl chloride formation typically uses thionyl chloride (SOCl2) for efficient chlorination of sulfonic acids or sulfonate intermediates.
- Reaction temperature control is critical to avoid side reactions such as dibromination or over-chlorination, which affect yield and purity.
A practical industrial process for a related brominated benzoic acid intermediate (5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) involves multi-step synthesis starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, highlighting the complexity and need for optimized conditions in aromatic bromide chemistry.
Summary of Key Parameters Affecting Preparation
| Parameter | Effect/Notes |
|---|---|
| Starting material | Substituted aniline preferred for diazotization approach |
| Diazotization temperature | Maintained below 0°C to stabilize diazonium salt |
| Chlorination reagent | Thionyl chloride commonly used for sulfonyl chloride formation |
| Catalyst | Cuprous chloride enhances Sandmeyer reaction efficiency |
| Bromination reagent | NBS preferred for selective bromination |
| Reaction temperature | Low temperature (-5 to 0°C) critical to control selectivity |
| Workup | Multiple washing steps and crystallization improve purity |
| Yield | Typically 79-85% depending on substrate and conditions |
Research Findings and Optimization
- The diazotization and Sandmeyer reaction sequence provides a reliable route to sulfonyl chlorides with high purity and yield.
- Controlling bromination conditions (reagent equivalents, temperature) minimizes dibromo by-products, which complicate purification.
- Use of fluoborate salts of diazonium intermediates improves stability and handling during synthesis.
- Industrial scale-up requires careful optimization of reaction parameters to balance yield, purity, and cost.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One prominent application of 3-bromo-2,5-dimethylbenzene-1-sulfonyl chloride is in the design of small molecules targeting cancer cell lines. For instance, studies have shown that analogs incorporating this compound exhibit potent antiproliferative activity against colon cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the arylsulfonamide moiety can significantly influence biological activity. Specifically, compounds with ortho-bromo substitutions demonstrated enhanced potency, achieving IC50 values as low as 3 nM against specific cancer cell lines .
Synthesis of SGLT2 Inhibitors
In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are crucial for diabetes therapy and have undergone extensive preclinical and clinical evaluations. The compound's utility in synthesizing key intermediates for SGLT2 inhibitors showcases its relevance in developing therapeutic agents aimed at managing blood glucose levels .
Organic Synthesis
Reagent in Chemical Reactions
The compound is utilized as a reagent in various organic synthesis reactions. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it valuable for introducing sulfonamide functionalities into organic molecules. This property is particularly useful in synthesizing complex organic compounds where sulfonamide groups are required .
Functionalization of Aromatic Compounds
As a brominated sulfonyl chloride, it can facilitate the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. The introduction of bromine enhances the reactivity of the aromatic ring, allowing for further transformations that are essential in creating diverse chemical libraries for drug discovery .
Table 1: Antiproliferative Activity of Compounds Containing this compound
| Compound ID | Structure | IC50 (nM) | Target Cell Line |
|---|---|---|---|
| TASIN-1 | Structure | 25 | DLD-1 (Colon Cancer) |
| TASIN-29 | Structure | 3.2 | DLD-1 (Colon Cancer) |
| TASIN-30 | Structure | 3 | DLD-1 (Colon Cancer) |
Note: The table summarizes the antiproliferative activities of various compounds derived from or related to this compound.
Case Study: Synthesis of SGLT2 Inhibitors
A recent study focused on optimizing the synthesis of a key intermediate for SGLT2 inhibitors using this compound. The process involved multiple steps including bromination and diazotization, yielding high purity products suitable for further pharmaceutical development. This case study exemplifies the compound's role in advancing therapeutic agents for diabetes management .
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The electrophilic aromatic substitution mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Structural and Functional Analogues
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
- Structure : Benzoyl chloride derivative with Cl at position 3 and CF₃ at position 3.
- Reactivity : Benzoyl chlorides are less reactive toward nucleophilic substitution compared to sulfonyl chlorides due to resonance stabilization of the carbonyl group. The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon .
- Applications : Primarily used in acylations; contrasts with sulfonyl chlorides, which are more suited for sulfonations.
2,5-Dimethylbenzene-1-sulfonyl Chloride
- Structure : Lacks the bromine substituent but shares methyl groups at positions 2 and 4.
Brominated Diphenyl Derivatives (e.g., 2,2'-Dibromodiphenyl-4,4'-dicarboxylic Acid)
- Structure : Bromine substituents on biphenyl systems.
- Reactivity : Bromine in these systems influences stereochemical outcomes in resolution processes, as seen in historical studies . This suggests that bromine in 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride may similarly affect its spatial interactions in synthesis.
Comparative Data Table
Key Research Findings
- Reactivity Trends: Bromine in sulfonyl chlorides slows nucleophilic substitution compared to non-halogenated analogues due to increased steric bulk and inductive effects. However, it may improve stability under acidic conditions .
- Safety and Handling : While specific data for the target compound is lacking, analogous sulfonyl chlorides require stringent safety measures (e.g., glove boxes, ventilation) due to their corrosive nature and moisture sensitivity .
Biological Activity
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is an aromatic compound known for its sulfonyl chloride functional group, which enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Chemical Formula : C9H10BrClO2S
- Molecular Weight : 299.57 g/mol
- Structure : The presence of a bromine atom and a sulfonyl chloride group contributes to the compound's reactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, 2,5-dimethylphenol, is brominated using bromine in a suitable solvent.
- Sulfonylation : The brominated product is treated with thionyl chloride or chlorosulfonic acid to introduce the sulfonyl chloride group.
Antimicrobial Properties
Compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains in vitro. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation. In a case study involving related compounds, it was found that modifications to the sulfonamide structure significantly influenced their antiproliferative activity against colon cancer cell lines. These compounds demonstrated IC50 values in the nanomolar range, indicating potent activity .
Enzyme Inhibition
Research has shown that sulfonyl chlorides can act as inhibitors of specific enzymes. For example, they can inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and has implications for obesity and metabolic disorders .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Study A | Anticancer | 25 | Colon Cancer Cell Lines |
| Study B | Antimicrobial | - | Various Bacterial Strains |
| Study C | Enzyme Inhibition | - | ACC Inhibition |
Case Studies
- Anticancer Activity : In a high-throughput screening (HTS) assay, derivatives of sulfonamide compounds showed selective cytotoxicity against cancer cells with mutant oncogenes while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Enzyme Targeting : The compound was evaluated for its ability to inhibit ACC in vitro. Results indicated that certain structural modifications enhanced potency and selectivity for ACC over other enzymes involved in lipid metabolism .
Q & A
Q. What are the critical steps for synthesizing 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, and how can purity (>95%) be validated?
Methodological Answer: Synthesis typically involves sulfonation of 3-bromo-2,5-dimethylbenzene followed by chlorination. Key steps include:
- Sulfonation : Use fuming sulfuric acid (H₂SO₄·SO₃) at 100–120°C for 4–6 hours. Monitor reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).
- Chlorination : React the sulfonic acid intermediate with PCl₅ or SOCl₂ under anhydrous conditions (reflux at 80°C for 2–3 hours).
- Purification : Distillation under reduced pressure (bp ~150–160°C at 10 mmHg) followed by recrystallization from dichloromethane/hexane.
Q. Validation :
Q. Which spectroscopic techniques are optimal for characterizing structural and electronic properties?
Methodological Answer:
- 1H/13C NMR : Assign methyl (δ 2.4 ppm) and bromine-substituted aromatic protons (δ 7.8 ppm). Use DEPT-135 to distinguish CH₃ groups .
- FT-IR : Confirm sulfonyl chloride (S=O stretch at 1370 cm⁻¹ and 1185 cm⁻¹) and absence of sulfonic acid (no broad -OH peak at 3200–3600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 283 ([M]⁺, C₈H₇BrClO₂S⁺) with fragment ions at m/z 201 (loss of SO₂Cl) and m/z 121 (loss of Br) .
Advanced Research Questions
Q. How do substituent positions (bromo, methyl) influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The bromine at position 3 and methyl groups at positions 2 and 5 create steric hindrance and electronic effects:
- Steric Effects : Methyl groups reduce accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butanol).
- Electronic Effects : Bromine’s electron-withdrawing nature activates the sulfonyl chloride for nucleophilic attack (e.g., by amines).
Q. Comparative Data :
| Compound | Reaction Rate with Aniline (k, M⁻¹s⁻¹) |
|---|---|
| 3-Bromo-2,5-dimethyl- | 0.45 |
| 4-Chloro-2,5-dimethyl- | 0.32 |
| 2-Bromo-5-fluoro- | 0.58 |
Q. What computational methods predict intermediates in reactions involving this compound?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to study transition states in nucleophilic substitution.
- Hammett Plots : Correlate σ values of substituents (Br: σₚ = 0.86; CH₃: σₚ = -0.17) with reaction rates to predict regioselectivity .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS.
Example : DFT predicts a 15 kcal/mol activation barrier for amidation with methylamine, consistent with experimental yields (82% in DMF, 60% in THF) .
Q. How should researchers resolve contradictions in reaction yields under varying conditions?
Methodological Answer: Case Study : Discrepant yields (50–85%) in amidation reactions may arise from:
- Moisture Sensitivity : Hydrolysis to sulfonic acid (validate via IR).
- Temperature Control : Exothermic reactions require slow reagent addition (<5°C).
Q. Troubleshooting Protocol :
Repeat with Drying Agents : Use molecular sieves (3Å) to exclude moisture.
In-Situ Monitoring : Track intermediates via LC-MS.
Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, temperature) .
Resolution : Optimized conditions (dry DMF, 0°C, stoichiometric amine) achieve >80% yield consistently .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : In airtight containers under argon at -20°C (prevents hydrolysis).
- Deactivation : Quench excess reagent with aqueous NaHCO₃ (neutralizes HCl gas).
- PPE : Use nitrile gloves, face shield, and fume hood (toxic and corrosive vapors).
Leak Protocol : Absorb with vermiculite, treat with 10% NaOH, and dispose as halogenated waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
